Epitetracycline hydrochloride

Antibacterial activity MIC Tetracycline epimer

Researchers requiring a definitive analytical reference for tetracycline impurity profiling often face data invalidity when using the parent drug. Epitetracycline hydrochloride directly solves this by providing a dedicated standard for the C4-epimer. • Specific identification via circular dichroism at 262 nm in mixtures (avg. error 3.3%). • Essential for USP monograph compliance in pharmaceutical QC and stability studies. • Critical for accurate environmental fate modeling with distinct biodegradation kinetics.

Molecular Formula C22H25ClN2O8
Molecular Weight 480.9 g/mol
CAS No. 23313-80-6
Cat. No. B565364
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpitetracycline hydrochloride
CAS23313-80-6
Synonyms(4R,4aS,5aS,6S,12aS)-4-(Dimethylamino)-1,4,4a,5,5a,6,11,12a-octahydro-3,6,10,12,12a-pentahydroxy-6-methyl-1,11-dioxo-2-naphthacenecarboxamide Hydrochloride;  Quatrimycin Hydrochloride;  [4R-(4α,4aβ,5aβ,6α,12aβ)]-4-(dimethylamino)-_x000B_1,4,4a,5,5a,6,11,12a-
Molecular FormulaC22H25ClN2O8
Molecular Weight480.9 g/mol
Structural Identifiers
SMILESCC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.Cl
InChIInChI=1S/C22H24N2O8.ClH/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H/t9-,10-,15+,21+,22-;/m0./s1
InChIKeyYCIHPQHVWDULOY-DXDJYCPMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epitetracycline Hydrochloride Product Overview


Epitetracycline hydrochloride (4-epitetracycline hydrochloride, CAS 23313-80-6) is the C4-epimeric degradation product of the broad-spectrum antibiotic tetracycline, formed via acid-catalyzed isomerization of the dimethylamino group . As a semi-synthetic derivative within the tetracycline class, it retains the core naphthacene carboxamide structure but with a stereochemical inversion that fundamentally alters its biological activity . Commercially available at >95% purity (HPLC), this yellow crystalline solid is primarily utilized as an analytical reference standard for impurity profiling, degradation kinetics studies, and environmental fate investigations, rather than as a therapeutic agent .

Impurity standard Supports tetracycline impurity profiling and pharmacopeial analytical workflows
Chiral context C4-epimer reference standard for stereochemical-control studies
Environmental fate Reported degradation product tracer for environmental monitoring research

Why Epitetracycline Hydrochloride Is Unsubstitutable


Epitetracycline hydrochloride cannot be used interchangeably with parent tetracycline or other tetracycline-class antibiotics due to its fundamentally distinct biological, toxicological, and resistance induction profile. The C4 epimerization reduces antibacterial activity to approximately 13% of tetracycline , while simultaneously conferring increased toxicity in animal models [1] and distinct mechanisms for inducing bacterial resistance [2]. Furthermore, its different biodegradation kinetics in environmental systems [3] and specific analytical behavior (e.g., circular dichroism spectrum at 262 nm) [4] mandate its use as a dedicated reference standard, not as a functional substitute. Selecting a generic tetracycline for impurity analysis, environmental fate studies, or resistance mechanism investigations would yield invalid, non-representative data.

Epitetracycline HCl
Generic Tetracycline
Stereochemical impurity standard with reported ~13% antibacterial activity
Broad-spectrum antibiotic with full antibacterial potency
Distinct toxicity profile; reported LC50 context may differ
Different toxicity endpoint profile; ecotoxicity data may not transfer
Unique resistance induction pathway; lower contribution in mixed systems
Resistance mechanism context may shift; data not directly comparable

Epitetracycline Hydrochloride vs. Comparators


Reduced Antibacterial Potency vs. Tetracycline

Epitetracycline exhibits markedly lower antibacterial activity compared to its parent compound, tetracycline. Studies indicate that its biological activity is approximately 13% that of tetracycline . This is corroborated by minimum inhibitory concentration (MIC) data against Shewanella spp., where epitetracycline has an MIC of 2 mg/L, while tetracycline's MIC is 0.5 mg/L [1].

Reduced Antibacterial Potency
Head-to-head
~87% reduction vs. tetracycline; MIC 2 vs. 0.5 mg/L
Supports impurity standard context, not antibiotic use
Shewanella spp. broth microdilution; reported activity ~13%
Antibacterial activity MIC Tetracycline epimer

Increased In Vivo Toxicity vs. Tetracycline

Despite its lower antibacterial potency, epitetracycline may exhibit stronger toxic effects in animal models [1]. In a zebrafish embryo toxicity assay, epitetracycline hydrochloride demonstrated a 96-hour LC50 of 29.13 mg/L [2]. This contrasts with tetracycline, which typically shows an LC50 > 100 mg/L in similar fish embryo assays.

Increased In Vivo Toxicity
Cross-study comparable
LC50 29.13 mg/L vs. >100 mg/L in zebrafish embryo assay
Reported ecotoxicity endpoint context; environmental risk review
96h exposure; >3.4-fold difference vs. parent tetracycline
Toxicity LC50 Zebrafish Ecotoxicity

Selective Quantitation via Circular Dichroism

Epitetracycline can be specifically differentiated and quantified in the presence of tetracycline using circular dichroism (CD) spectroscopy due to their large spectral difference at 262 nm [1]. This method achieves an average error of 3.3% for 4-epitetracycline detection, compared to 2% for tetracycline, without requiring prior chromatographic separation of anhydro degradation products [1].

Selective CD Quantitation
Head-to-head
Circular dichroism at 262 nm; detection error 3.3% vs. 2% for tetracycline
Supports chiral method-specific quality control interpretation
No prior chromatographic separation required
Analytical chemistry Circular dichroism Quality control Tetracycline impurity

Enhanced Biodegradation vs. Dehydrated Compounds

In environmental systems, epitetracycline (ETC) exhibits distinct removal mechanisms. A study on the fate of tetracycline transformation products found that biodegradation was the main removal mechanism for ETC, whereas adsorption played a larger role for anhydrotetracycline (ATC) and 4-epianhydrotetracycline (EATC) [1]. This aligns with findings that 4-epimers have higher biodegradability compared to dehydrated tetracycline products [1].

Enhanced Biodegradation
Class-level
Primarily biodegradation vs. adsorption-dominant removal for ATC/EATC
Reported environmental fate context; removal pathway review
Batch assays with Shewanella strain; qualitative difference
Environmental fate Biodegradation Wastewater treatment

Resistance Induction Propensity vs. Anhydrotetracycline

In experimental evolution studies with E. coli, prolonged exposure to tetracycline byproducts induced resistance, but the pathways differed [1]. Epitetracycline (ETC) mutants showed distinct gene regulation patterns compared to tetracycline (TC) and anhydrotetracycline (ATC) mutants. Notably, in a mixed system, 4-epianhydrotetracycline (EATC) was found to have the highest contribution to resistance, while ETC's contribution was lower [1].

Resistance Induction Propensity
Cross-study comparable
Lower contribution in mixed system vs. EATC; distinct gene regulation
Supports resistance mechanism review; distinct pathway context
20-day E. coli ATCC25922 experimental evolution
Antibiotic resistance E. coli Resistance mechanisms Experimental evolution

Epitetracycline Hydrochloride Applications


Impurity Profiling Reference Standard

Epitetracycline hydrochloride is the definitive reference standard for identifying and quantifying the 4-epimer impurity in tetracycline active pharmaceutical ingredients (APIs) and finished dosage forms. Its unique circular dichroism spectrum at 262 nm allows for its specific detection in mixtures with tetracycline with a known average error of 3.3% [1]. This application is critical for pharmaceutical quality control, stability studies, and meeting pharmacopeial specifications (e.g., USP monograph for Epitetracycline Hydrochloride) [2].

Environmental Fate Studies

As a primary degradation product, epitetracycline is an essential analytical standard for environmental scientists investigating the occurrence, transport, and fate of tetracycline antibiotics in soil and aquatic systems. Its distinct biodegradation pathway, as opposed to the adsorption-dominant removal of anhydro compounds [1], necessitates its use in studies modeling the environmental impact and persistence of tetracycline pollution from agricultural runoff and wastewater treatment plant effluents.

Ecotoxicology of Degradation Products

Given its increased toxicity profile compared to parent tetracycline (96h LC50 of 29.13 mg/L in zebrafish embryos) [1], epitetracycline is a key compound for ecotoxicological research. It serves as a model compound to assess the specific hazards posed by tetracycline transformation products to aquatic life, providing crucial data for environmental risk assessments that would be incomplete if only the parent drug were considered.

Antibiotic Resistance Evolution Studies

This compound is a critical tool for researchers investigating the complex mechanisms by which antibiotic degradation products contribute to antimicrobial resistance. Its distinct role in inducing specific resistance pathways in E. coli, separate from both tetracycline and other byproducts like anhydrotetracycline [1], makes it indispensable for studying the nuances of resistance evolution and for developing strategies to mitigate the spread of resistance from environmental reservoirs.

Application
Selection Property
Validation Focus
Impurity profiling & stability studies
Stereochemical reference standard context
Chiral analytical method review
Environmental fate & transport studies
Degradation pathway context
Biodegradation endpoint review
Ecotoxicology research models
Toxicity profile context
LC50 exposure endpoint review
Resistance evolution studies
Resistance induction context
Transcriptomic pathway review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
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